N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
CAS No.: 2034326-39-9
Cat. No.: VC11799822
Molecular Formula: C16H15N9O2
Molecular Weight: 365.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034326-39-9 |
|---|---|
| Molecular Formula | C16H15N9O2 |
| Molecular Weight | 365.35 g/mol |
| IUPAC Name | N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C16H15N9O2/c1-2-27-15-7-6-13-19-20-14(25(13)21-15)9-17-16(26)11-4-3-5-12(8-11)24-10-18-22-23-24/h3-8,10H,2,9H2,1H3,(H,17,26) |
| Standard InChI Key | GARMYBRGYBDTHP-UHFFFAOYSA-N |
| SMILES | CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=CC=C3)N4C=NN=N4)C=C1 |
| Canonical SMILES | CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=CC=C3)N4C=NN=N4)C=C1 |
Introduction
N-({6-ethoxy- triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a complex organic compound featuring a unique structure that includes a benzamide moiety linked to a triazole and tetrazole ring system. This compound is of significant interest in various research applications due to its potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Specific protocols for its synthesis are not widely published and may require adaptation from related synthetic methods. The complexity of its structure necessitates careful planning and execution of each synthetic step.
Biological Activities
Research on this compound highlights its potential in medicinal chemistry due to its unique structural features and biological activities. These activities include:
-
Antimicrobial Activity: Compounds with similar structural features have shown significant antibacterial activity against various bacterial strains.
-
Antitumor Activity: Triazole derivatives, including those structurally related to this compound, have demonstrated potent antitumor activity in vitro studies.
-
Anti-inflammatory Properties: While specific data on this compound is limited, related triazole derivatives have shown potential in reducing inflammation.
Research Applications
This compound is primarily utilized in research settings for its potential therapeutic applications. It is not currently approved for clinical use but serves as an important tool for experimental research.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume